(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate

Catalog No.
S12531183
CAS No.
M.F
C13H16O5
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) d...

Product Name

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate

IUPAC Name

[3-(acetyloxymethyl)-2-hydroxy-5-methylphenyl]methyl acetate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C13H16O5/c1-8-4-11(6-17-9(2)14)13(16)12(5-8)7-18-10(3)15/h4-5,16H,6-7H2,1-3H3

InChI Key

JOFSEHHMYPDWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)COC(=O)C)O)COC(=O)C

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate is an organic compound characterized by its unique structure, which includes a central bis(methylene) linkage flanked by an aromatic ring with hydroxyl and acetyl functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxy group enhances its reactivity and solubility in polar solvents, while the acetyl groups may contribute to its biological activity and stability.

Typical for phenolic and acetate derivatives. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which could enhance lipophilicity.
  • Acetylation: The hydroxyl group can be acetylated further, modifying its reactivity and solubility.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other reactive intermediates, which may participate in further chemical transformations.

These reactions are mediated by various catalysts or under specific conditions, often involving enzymes in biological contexts

Research indicates that compounds similar to (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate exhibit significant biological activities. These include:

  • Antioxidant properties: The presence of the hydroxyl group is known to confer antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Antimicrobial activity: Some derivatives have shown efficacy against various pathogens, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory effects: Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

The synthesis of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate can be accomplished through several methods:

  • Condensation Reaction: Reacting 2-hydroxy-5-methylphenol with formaldehyde in the presence of a base can yield the bis(methylene) structure.
  • Esterification: The resulting compound can then be reacted with acetic anhydride or acetyl chloride to introduce the acetate groups.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where all reagents are combined under controlled conditions to produce the final product directly.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature, solvent choice, and catalyst presence .

The applications of (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate span multiple fields:

  • Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Materials Science: Its unique chemical structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.
  • Agriculture: Potential use as a biopesticide or growth regulator due to its antimicrobial properties .

Interaction studies involving (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Studies using techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate how this compound interacts with proteins involved in disease pathways.
  • Computational Modeling: Molecular docking studies can predict how this compound fits into active sites of target proteins, aiding in the design of more potent derivatives .

Several compounds share structural similarities with (2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyacetophenoneHydroxyl and acetyl groupsKnown for its use as a precursor in organic synthesis
4-HydroxycoumarinCoumarin backbone with hydroxyl groupExhibits anticoagulant properties
3-AcetylphenolAcetyl group on phenolic structureUsed as a flavoring agent and has antibacterial effects
2-MethylresorcinolTwo hydroxyl groups on aromatic ringNotable for its use in dye production

(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene) diacetate stands out due to its unique bis(methylene) linkage and potential for diverse functionalization compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.09977361 g/mol

Monoisotopic Mass

252.09977361 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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